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molecular formula C10H8O3 B180643 Methyl 1-benzofuran-2-carboxylate CAS No. 1646-27-1

Methyl 1-benzofuran-2-carboxylate

Cat. No. B180643
M. Wt: 176.17 g/mol
InChI Key: GIJIKNIHYNIDSJ-UHFFFAOYSA-N
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Patent
US06589984B1

Procedure details

After adding thionyl chloride (3.80 ml) to a solution of 2-benzofurancarboxylic acid (2.00 g) in MeOH (60 ml) at −40° C., the mixture was stirred for 19 hours while the temperature gradually increased to room temperature. The reaction solution was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane/AcOEt=6/1) to obtain methyl 2-benzofurancarboxylate.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[O:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH:7]=[C:6]1[C:14]([OH:16])=[O:15].[CH3:17]O>>[O:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH:7]=[C:6]1[C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 19 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-hexane/AcOEt=6/1)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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